(4E)-4-benzylidene-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methyl group, and a phenylmethylidene group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylidene group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazolone ring, potentially yielding reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified phenylmethylidene groups.
Reduction: Reduced pyrazolone derivatives with altered carbonyl groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its possible therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Phenyl-3-methyl-4-(phenylmethylidene)-4,5-dihydro-1H-pyrazol-5-one: Lacks the dichlorophenyl group, which may result in different biological activities.
3-Methyl-1-phenyl-2-pyrazolin-5-one: A simpler pyrazolone derivative without the phenylmethylidene group.
4-(Phenylmethylidene)-3-methyl-1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one: Contains a monochlorophenyl group instead of a dichlorophenyl group.
Uniqueness: The presence of the dichlorophenyl group in (4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE distinguishes it from similar compounds, potentially imparting unique biological activities and chemical properties. This structural feature may enhance its interactions with molecular targets and influence its reactivity in chemical reactions.
Properties
Molecular Formula |
C17H12Cl2N2O |
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Molecular Weight |
331.2 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)13-7-8-15(18)16(19)10-13/h2-10H,1H3/b14-9+ |
InChI Key |
PZYNRJJTMRGYRV-NTEUORMPSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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